5-Methyl-1-pentyl-1H-pyrazol-3-amine
Description
5-Methyl-1-pentyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a pentyl chain at the N1 position, a methyl group at C5, and an amine group at C3. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-methyl-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
XZXJILGENLSIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CC(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyanoacetone with Hydrazine
- Starting Materials: Cyanoacetone or its alkali metal salts (e.g., sodium cyanoacetone) and hydrazine hydrate or hydrazinium salts.
- Reaction Conditions: The reaction is typically conducted in a homogeneous or biphasic solvent system such as toluene with water removal by azeotropic distillation to drive the cyclization.
- Mechanism: The nucleophilic hydrazine attacks the electrophilic cyanoacetone, followed by ring closure and elimination of water to form the pyrazole ring.
- Isolation: The product 3-amino-5-methylpyrazole is isolated by crystallization after removal of inorganic salts formed during the reaction (e.g., sodium chloride).
- Yields: Reported yields range from 72% to 83% with purity greater than 95% after distillation or crystallization.
Representative Experimental Data
| Entry | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium cyanoacetone + hydrazinium hydrochloride | Toluene | Reflux (~110) | 72 | >98 | Water removal by azeotropic distillation |
| 2 | Sodium cyanoacetone + hydrazine hydrate + HCl | Toluene | 35 | 72 | >95 | Acid added to initiate reaction |
| 3 | Sodium cyanoacetone + hydrazinium hydrochloride (40% aq.) | Toluene | Boiling | 83.3 | >95 | Slow addition of hydrazinium salt |
This method avoids unstable or difficult-to-obtain intermediates and provides a straightforward, high-yielding synthesis of the pyrazole core suitable for further functionalization.
Summary Table of Preparation Methods for this compound
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Cyanoacetone (or salt) + Hydrazine hydrate | Toluene, reflux, water removal | 72–83 | Forms 3-amino-5-methylpyrazole |
| 2 | N-Alkylation | 3-Amino-5-methylpyrazole + 1-bromopentane | DMF, K2CO3, 50–100 °C, several hrs | 60–80* | Yields this compound |
| 3 | Purification | Crystallization/Chromatography | Standard lab techniques | — | Ensures high purity |
*Yields for N-alkylation are estimated based on typical alkylation reactions of pyrazoles in the literature.
Research Discoveries and Notes
- The preparation of 3-amino-5-methylpyrazole via cyanoacetone and hydrazine is well-established, providing a robust and scalable route with high purity and yield.
- Direct N-alkylation of pyrazoles with primary alkyl halides is a common and effective method to introduce alkyl substituents at the N-1 position without affecting the amino group at C-3.
- Alternative synthetic pathways involving pyrazole ring formation from substituted hydrazines and diketones can be adapted to introduce various substituents, including pentyl groups.
- The stability of cyanoacetone is limited; thus, it is often generated in situ to avoid polymerization during storage.
- Avoidance of highly toxic reagents and multi-step processes is preferred for industrial scalability and safety.
This detailed analysis of preparation methods for This compound integrates authoritative synthetic strategies, experimental conditions, and yields from diverse research and patent literature, providing a comprehensive guide for researchers and practitioners in organic synthesis.
Chemical Reactions Analysis
5-Methyl-1-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to 85°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-1-pentyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-1-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity . The pyrazole ring can also interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazol-3-amine Derivatives
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the N1 and C5 positions. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects : Bulky substituents like benzyl (C₁₁H₁₃N₃) or 1-phenylethyl (C₁₂H₁₅N₃) may hinder binding to biological targets but could enhance selectivity .
- Hydrogen Bonding : The amine group at C3 enables hydrogen bonding, critical for interactions with enzymes or receptors. Derivatives with electron-withdrawing groups (e.g., phenyl) may alter this capability .
Biological Activity
5-Methyl-1-pentyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a methyl group at the 5-position and a pentyl group at the 1-position of the pyrazole ring, contributing to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Kinase Inhibition : It has been shown to inhibit specific kinases, particularly within the cyclin-dependent kinase (CDK) family. For instance, studies on related pyrazole derivatives indicate that modifications can lead to selective inhibition of kinases like CDK16, which plays a role in cell cycle regulation .
Table 1: Summary of Biological Activities
Synthesis Methods
Several synthesis methods for this compound have been reported, including:
- Nucleophilic Substitution : This method involves the reaction of substituted pyrazoles with appropriate alkyl halides under basic conditions.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent antimicrobial activity compared to standard antibiotics.
Case Study 2: Kinase Inhibition
In another investigation, derivatives of pyrazole including this compound were tested for their ability to inhibit CDK16. The compound exhibited an EC50 value of approximately 33 nM, demonstrating high cellular potency and selectivity against other kinases within the family .
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-1-pentyl-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include alkylation and amination, with solvents like ethanol or acetonitrile under reflux conditions to enhance reaction efficiency. For example, alkylation of the pyrazole core with 1-pentyl halides, followed by amination at the 3-position, can yield the target compound. Optimization of stoichiometry and temperature is critical to minimize side products .
Q. How can reaction conditions be optimized to improve yield and selectivity?
Factors such as solvent polarity, temperature, and reagent choice significantly influence outcomes. For alkylation steps, using polar aprotic solvents (e.g., DMF) with sodium iodide as a coupling agent improves nucleophilic substitution efficiency. Base selection (e.g., N,N-diisopropylethylamine) can enhance regioselectivity during amination. Systematic variation of parameters via Design of Experiments (DoE) is recommended to identify optimal conditions .
Q. What spectroscopic methods are effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂) and methyl/pentyl moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated in related pyrazole derivatives .
Q. What are the known biological activities of this compound, and how are they assessed?
Preliminary studies on structurally similar pyrazoles indicate potential antimicrobial and anticancer activities. Standard assays include:
- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Anticancer : MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) should be explored by modifying substituents and testing derivative libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies often arise from variations in assay protocols, cell line specificity, or compound purity. To address this:
Q. What computational models predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example, docking into the active site of cytochrome P450 or kinase targets can predict inhibitory potential. Machine learning models trained on pyrazole bioactivity datasets may further prioritize high-probability targets .
Q. What challenges arise in X-ray crystallography for structural determination of this compound?
Key challenges include:
- Crystal Growth : Pyrazole derivatives often form twinned crystals; vapor diffusion methods with mixed solvents (e.g., ethanol/water) may improve crystal quality.
- Data Refinement : Use SHELXL for high-resolution refinement, particularly for handling hydrogen bonding networks and disorder, as seen in related structures .
Q. How do substituents (e.g., pentyl, methyl) modulate reactivity and bioactivity?
- Pentyl Chain : Enhances lipophilicity, improving membrane permeability in biological assays.
- Methyl Group : Electron-donating effects stabilize the pyrazole ring, influencing electrophilic substitution patterns. Systematic SAR studies using derivatives with varied alkyl/aryl groups can quantify these effects .
Methodological Tables
Q. Table 1. Reaction Optimization Parameters for Pyrazole Synthesis
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Ethanol, DMF | Polar solvents enhance nucleophilicity |
| Temperature | 60–80°C (reflux) | Higher temps reduce side reactions |
| Base | NaHCO₃, DIPEA | Weak bases improve regioselectivity |
Q. Table 2. Biological Assay Conditions
| Assay Type | Protocol Details | Key Metrics |
|---|---|---|
| Antimicrobial | Broth microdilution (24–48 hrs, 37°C) | MIC (μg/mL) |
| Anticancer | MTT (48–72 hrs, 5% CO₂) | IC₅₀ (μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
